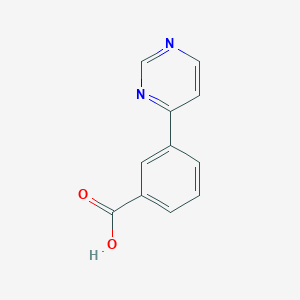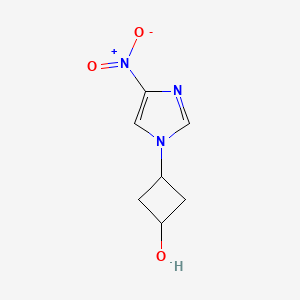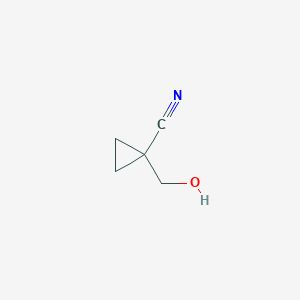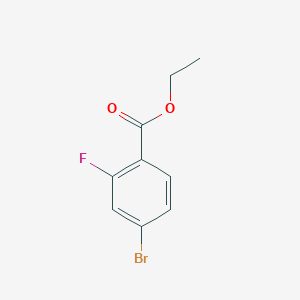
3-(ピリミジン-4-イル)安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrimidin-4-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a pyrimidine ring at the 4-position
科学的研究の応用
3-(Pyrimidin-4-yl)benzoic acid has a wide range of applications in scientific research:
作用機序
Target of Action
Similar compounds have been reported to target enzymes like tyrosine kinases and histone lysine demethylase (KDM) . These enzymes play crucial roles in cellular signaling and gene expression, respectively.
Mode of Action
Compounds with similar structures have been found to inhibit their targets by binding to the active site and preventing the normal enzymatic activity . This interaction can lead to changes in cellular processes controlled by these enzymes.
Result of Action
Similar compounds have been reported to have antileukemia effects , suggesting that 3-(Pyrimidin-4-yl)benzoic acid might also have potential therapeutic applications.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(Pyrimidin-4-yl)benzoic acid .
生化学分析
Biochemical Properties
3-(Pyrimidin-4-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with isocitrate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle . The nature of these interactions often involves binding to active sites or allosteric sites, influencing the enzyme’s activity. These interactions can lead to either inhibition or activation of the enzyme, depending on the specific context.
Cellular Effects
The effects of 3-(Pyrimidin-4-yl)benzoic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression . This modulation can result in altered cellular metabolism, impacting processes such as energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 3-(Pyrimidin-4-yl)benzoic acid exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 3-(Pyrimidin-4-yl)benzoic acid can change over time in laboratory settings. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For example, it has been observed that the compound can degrade over time, leading to a decrease in its efficacy . Long-term studies in vitro and in vivo have also indicated that prolonged exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(Pyrimidin-4-yl)benzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Toxicity studies have shown that high doses can result in cellular damage and impaired organ function.
Metabolic Pathways
3-(Pyrimidin-4-yl)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, it has been shown to participate in the pyrimidine synthesis pathway, influencing the production of nucleotides . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(Pyrimidin-4-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . For example, it has been observed that the compound can be transported into cells via specific membrane transporters, leading to its accumulation in certain organelles.
Subcellular Localization
The subcellular localization of 3-(Pyrimidin-4-yl)benzoic acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting metabolic processes and energy production.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-4-yl)benzoic acid typically involves the coupling of a pyrimidine derivative with a benzoic acid precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a halogenated pyrimidine with a boronic acid derivative of benzoic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of 3-(Pyrimidin-4-yl)benzoic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including catalyst loading, temperature, and reaction time, is crucial to achieving high efficiency and scalability.
化学反応の分析
Types of Reactions
3-(Pyrimidin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives with additional functional groups.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of nitro or halogenated derivatives of 3-(Pyrimidin-4-yl)benzoic acid.
類似化合物との比較
Similar Compounds
- 4-(Pyrimidin-2-yl)benzoic acid
- 3-(Pyrimidin-2-yl)benzoic acid
- 4-(Pyrimidin-4-yl)benzoic acid
Uniqueness
3-(Pyrimidin-4-yl)benzoic acid is unique due to the specific positioning of the pyrimidine ring, which can influence its reactivity and binding properties. Compared to its isomers, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for targeted applications in research and industry .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(Pyrimidin-4-yl)benzoic acid involves the reaction of 4-cyanopyrimidine with benzene-1,3-dicarboxylic acid in the presence of a suitable catalyst to yield the desired product.", "Starting Materials": [ "4-cyanopyrimidine", "benzene-1,3-dicarboxylic acid", "catalyst" ], "Reaction": [ "Step 1: Dissolve 4-cyanopyrimidine (1.0 equiv) and benzene-1,3-dicarboxylic acid (1.2 equiv) in a suitable solvent such as DMF or DMSO.", "Step 2: Add a suitable catalyst such as triethylamine or pyridine to the reaction mixture.", "Step 3: Heat the reaction mixture at a suitable temperature such as 100-120°C for several hours.", "Step 4: Cool the reaction mixture and add a suitable acid such as hydrochloric acid to precipitate the product.", "Step 5: Filter the product and wash it with a suitable solvent such as water or ethanol.", "Step 6: Dry the product under vacuum to obtain 3-(Pyrimidin-4-yl)benzoic acid." ] } | |
CAS番号 |
856905-14-1 |
分子式 |
C11H9N3O2 |
分子量 |
215.21 g/mol |
IUPAC名 |
3-(5-aminopyrimidin-4-yl)benzoic acid |
InChI |
InChI=1S/C11H9N3O2/c12-9-5-13-6-14-10(9)7-2-1-3-8(4-7)11(15)16/h1-6H,12H2,(H,15,16) |
InChIキー |
OIWCBHPUJKYCJQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=NC=C2 |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=NC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)


